

An In-depth Technical Guide to the Layered Structure of Nickel Carbonate Hydroxide

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Compound of Interest		
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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the layered structure of nickel carbonate hydroxide, a material of significant interest in various scientific and technological fields, including drug delivery. This document details its structural properties, synthesis methodologies, and characterization techniques, presenting quantitative data in accessible formats and outlining key experimental protocols.

Core Structural Characteristics

Nickel carbonate hydroxide, often represented by the formula Ni₂(CO₃)(OH)_{2·n}H₂O, is a layered material built upon brucite-like (Mg(OH)₂) sheets. In this structure, nickel(II) ions are octahedrally coordinated by hydroxide groups. The incorporation of carbonate anions (CO₃²⁻) and water molecules within the interlayer spaces is a defining feature that dictates the material's physicochemical properties.

The layered arrangement consists of positively charged [Ni₂(OH)₂]²⁺ layers, with the charge being balanced by the intercalated carbonate anions. These interlayer anions, along with water molecules, influence the basal spacing (the distance between adjacent brucite-like layers), which is a critical parameter for applications such as ion exchange and drug delivery.

Crystallographic Data



The precise crystal structure can vary based on the synthesis conditions and the degree of hydration. One identified phase, Ni₂(CO₃)(OH)₂·4H₂O, has been determined to have a monoclinic crystal structure.[1] Key crystallographic and structural parameters are summarized in the tables below.

Parameter	Value	Reference	
Crystal System	Monoclinic	[1]	
a	3.08044 Å	[1]	
b	12.1303 Å	[1]	
С	9.59443 Å	[1]	
JCPDS Card No.	00-038-0714	[1]	
Bond Lengths (Typical)			
Ni-O	~2.07 - 2.09 Å	[2][3]	
H-O	~0.97 Å	[2]	

Table 1: Crystallographic Data for Nickel Carbonate Hydroxide Hydrate.

The interlayer spacing is a crucial variable, heavily influenced by the size and orientation of the intercalated anions. While carbonate is the focus of this guide, other anions can be intercalated to tune this property.

Intercalated Anion	Interlayer Spacing (d- spacing)	Reference
Carbonate (CO₃²⁻)	~7.5 - 8.0 Å	[4]
Nitrate (NO₃⁻)	~7.3 - 8.2 Å	[4][5]
Chloride (Cl ⁻)	~7.4 Å	[5]
Sulfate (SO ₄ ²⁻)	~8.6 Å	[5]

Table 2: Typical Interlayer Spacing in Nickel-Based Layered Hydroxides with Various Anions.



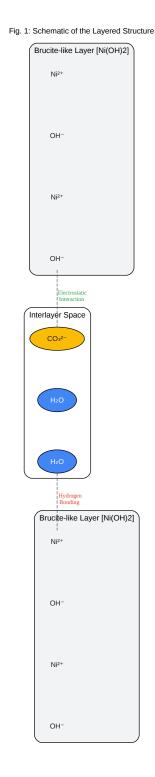


Fig. 1: Schematic of the Layered Structure

Synthesis and Formation Mechanism







The most common method for synthesizing layered nickel carbonate hydroxide is the hydrothermal or solvothermal method, which involves the reaction of a nickel salt precursor with a carbonate source under controlled temperature and pressure. Urea is frequently used as a reagent that decomposes upon heating to provide both carbonate ions and ammonia, which raises the pH to induce precipitation.[6][7]

Hydrothermal Formation Mechanism

The formation of nickel carbonate hydroxide via the hydrothermal method using urea is a multistep process. The key reactions are outlined below, illustrating the gradual generation of hydroxide and carbonate ions that subsequently react with nickel ions.



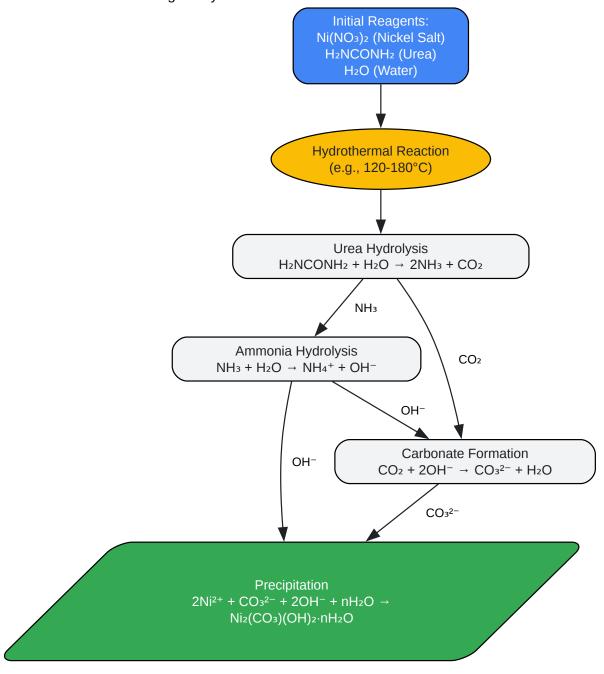


Fig. 2: Hydrothermal Formation Mechanism

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Experimental Protocols



Accurate characterization of the layered structure is essential. The following sections provide detailed protocols for key analytical techniques.

Hydrothermal Synthesis Protocol

This protocol is adapted from methodologies reported for the synthesis of nickel carbonate hydroxide.[6][7]

- Reagent Preparation: Dissolve 2 mmol of Nickel(II) nitrate hexahydrate (Ni(NO₃)₂·6H₂O) and
 20 mmol of urea (CO(NH₂)₂) in 20 mL of deionized water.
- Mixing: Stir the solution vigorously for 30 minutes at room temperature to ensure a homogeneous mixture.
- Hydrothermal Reaction: Transfer the solution into a Teflon-lined stainless steel autoclave.
 Seal the autoclave and heat it to a desired temperature (e.g., 120-140°C) for 24 hours.
- Cooling and Collection: After the reaction, allow the autoclave to cool down to room temperature naturally.
- Washing: Collect the resulting precipitate by centrifugation. Wash the product repeatedly with deionized water and ethanol to remove any unreacted reagents and byproducts.
- Drying: Dry the final product in a vacuum oven at 60°C for 12 hours.

Powder X-ray Diffraction (XRD) Analysis

XRD is the primary technique for determining the crystal structure and interlayer spacing.[8][9] [10]

- Sample Preparation: Finely grind the dried nickel carbonate hydroxide powder using an agate mortar and pestle to ensure random crystallite orientation.
- Mounting: Mount the powder onto a zero-background sample holder. Use a glass slide to gently press the powder to create a flat, smooth surface that is flush with the holder's surface.



- Instrument Setup: Use a diffractometer with Cu K α radiation (λ = 1.5406 Å). Typical operating conditions are 40 kV and 40 mA.
- Data Collection: Scan the sample over a 2θ range of 5° to 80° with a step size of 0.02° and a scan speed of 2°/min.
- Data Analysis: Identify the crystalline phases by comparing the diffraction pattern with standard JCPDS files. Calculate the interlayer spacing (d-spacing) of the basal (00l) reflections using Bragg's Law ($n\lambda = 2d \sin\theta$).

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR is used to identify the functional groups present, confirming the incorporation of carbonate, hydroxide, and water.

- Sample Preparation (ATR Method): Place a small amount of the powdered sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory. Ensure good contact by applying pressure.
- Background Collection: Collect a background spectrum of the empty, clean ATR crystal before analyzing the sample.
- Data Collection: Record the spectrum in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. Co-add 32 to 64 scans to obtain a good signal-to-noise ratio.
- Data Analysis: Identify characteristic absorption bands. Key expected peaks include: a broad band at ~3450 cm⁻¹ (O-H stretching of hydroxide groups and water), a sharp peak around 1635 cm⁻¹ (H-O-H bending of interlayer water), and strong bands related to the carbonate ion (e.g., ~1420 cm⁻¹ for asymmetric C-O stretching).[1][11]

Electron Microscopy (SEM and TEM)

Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are used to visualize the morphology and nanostructure.

- SEM Sample Preparation:[12][13][14]
 - Disperse a small amount of the powder in ethanol and sonicate for 5-10 minutes.

Foundational & Exploratory





- Drop-cast a single drop of the suspension onto a silicon wafer or carbon tape mounted on an SEM stub.
- Allow the solvent to evaporate completely in a dust-free environment.
- For non-conductive samples, apply a thin conductive coating (e.g., gold or carbon) using a sputter coater to prevent charging under the electron beam.
- TEM Sample Preparation:[15][16][17]
 - Prepare a very dilute suspension of the powder in ethanol.
 - Drop-cast one or two drops of the suspension onto a carbon-coated copper TEM grid.
 - Wick away the excess liquid with filter paper and allow the grid to dry completely before loading into the microscope.

· Imaging:

- For SEM, use an accelerating voltage of 5-15 kV to observe the particle morphology, size distribution, and hierarchical structure.
- For TEM, use an accelerating voltage of 100-200 kV. This allows for the visualization of the individual nanosheets and the measurement of lattice fringes to confirm crystallinity and d-spacing.



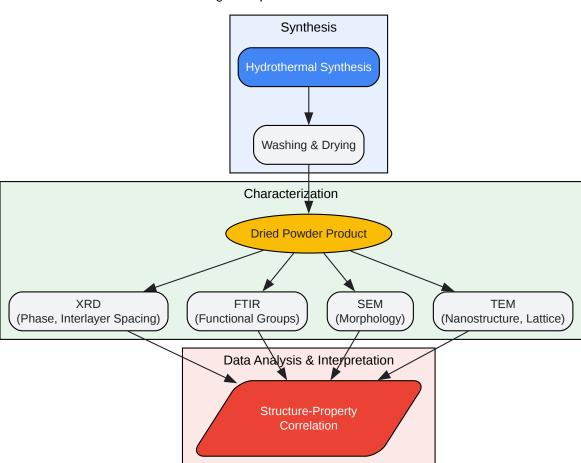


Fig. 3: Experimental Workflow

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Relevance to Drug Development

Layered double hydroxides (LDHs), the broader class of materials to which nickel carbonate hydroxide belongs, are highly promising for drug delivery applications.[18][19][20][21] Their utility stems from several key features:

 High Drug Loading Capacity: The interlayer space provides a high-surface-area environment for hosting anionic drug molecules.







- Protection of Cargo: The layered structure can protect sensitive drug molecules from degradation in biological environments.
- pH-Responsive Release: LDHs are typically soluble in acidic environments. This property
 can be exploited for targeted drug release in the acidic microenvironments of tumors or
 within endosomes/lysosomes after cellular uptake.
- Good Biocompatibility: Many common divalent and trivalent metals used in LDHs (e.g., Mg²⁺, Zn²⁺, Al³⁺) have low toxicity.

The mechanism involves the intercalation of an anionic drug into the interlayer space, typically through anion exchange. The drug-loaded LDH is then introduced into the biological system. Cellular uptake is often mediated by endocytosis.[21] Once inside the cell, the lower pH of endosomal compartments causes the LDH layers to dissolve, releasing the drug molecules into the cytoplasm.



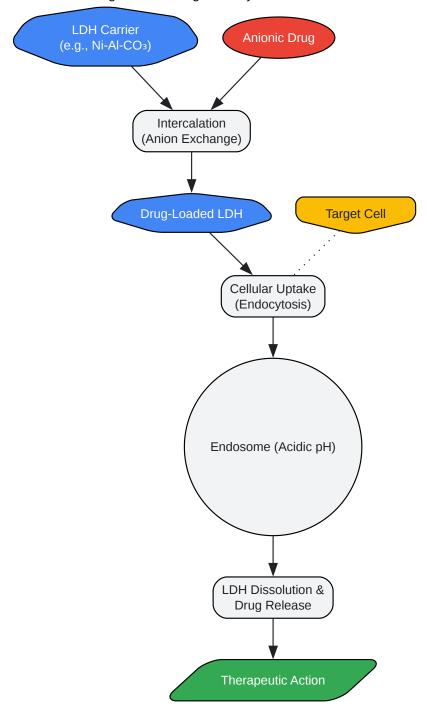


Fig. 4: LDH Drug Delivery Mechanism

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